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Introduction
The iron aluminide Fe3Al is an intermetallic compound known for its excellent resistance to

oxidation, sulfidation, and carburizing environments, making it a candidate for high-temperature

structural applications.[1][2] The mechanical and magnetic properties of Fe3Al are critically

dependent on the degree of atomic ordering.[3][4] Fe3Al can exist in several crystallographic

structures with varying degrees of long-range and short-range order, primarily the disordered

A2, partially ordered B2, and fully ordered D03 structures. X-ray diffraction (XRD) is a powerful,

non-destructive technique used to identify these phases and quantify the degree of order by

analyzing the positions and intensities of diffraction peaks.[5] This note provides a detailed

protocol for quantifying the atomic order in Fe3Al using XRD.

Theoretical Background: Atomic Ordering in Fe3Al
The ordering in Fe3Al involves the arrangement of Fe and Al atoms on a body-centered cubic

(BCC) lattice.

A2 Phase (Disordered): At high temperatures, Fe and Al atoms are randomly distributed on

the BCC lattice sites. The XRD pattern shows only the fundamental reflections characteristic

of a BCC structure (e.g., (110), (200), (211)).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b576875?utm_src=pdf-interest
https://www.benchchem.com/product/b576875?utm_src=pdf-body
https://www.researchgate.net/figure/Measured-room-temperature-X-ray-diffraction-pattern-of-Fe3Al-alloy-along-with-Rietveld_fig1_331832086
https://www.researchgate.net/figure/ray-diffraction-patterns-of-the-different-alloys-based-on-AlFe3-a-and-with-small-amount_fig1_225465865
https://www.researchgate.net/figure/ndexed-XRD-pattern-of-Fe-3-Al-alloy-The-symbols-show-the-experimental-data-and-the-red_fig2_361152582
https://www.researchgate.net/figure/XRD-patterns-of-Fe3Al-samples-obtained-at-different-temperatures_fig1_374923107
https://www.doitpoms.ac.uk/tlplib/xray-diffraction/printall.php
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


B2 Phase (Partially Ordered): Upon cooling, Fe atoms preferentially occupy corner sites and

Al atoms occupy body-center sites. This ordering gives rise to "superlattice" reflections such

as (100), (111), and (210) in the XRD pattern, which are absent in the A2 phase.

D03 Phase (Fully Ordered): With further ordering, the Fe atoms themselves order on the

corner sites. This results in a more complex ordered structure and gives rise to a second set

of superlattice reflections (e.g., (1/2 1/2 1/2), which is indexed as (111) in the D03 cubic unit

cell) in addition to the B2-type reflections.[3][6] The presence and intensity of these

superlattice peaks are direct evidence of atomic ordering.[6]

The degree of long-range order (LRO) can be quantified using an order parameter, S, which

ranges from 0 (completely disordered) to 1 (perfectly ordered). For the D03 structure, two order

parameters are often used, derived from the relative intensities of superlattice to fundamental

peaks.

Experimental Protocol
This section outlines a general procedure for sample preparation and XRD analysis to quantify

order in Fe3Al.

Sample Preparation
The degree of order in Fe3Al is highly sensitive to its thermal history. Different processing

routes can be employed to achieve varying ordered states.

Synthesis: Prepare Fe3Al alloys (typically Fe-25 at.% Al) using methods like vacuum arc

melting or high-energy ball milling.[1][3]

Homogenization: Anneal the as-cast or as-milled material in a vacuum or inert atmosphere

(e.g., Argon) at a high temperature (e.g., 800-1100 °C) for a sufficient time (e.g., 1-2 hours)

to achieve a homogeneous solid solution.[1][6]

Ordering Heat Treatment: To induce ordering, anneal the homogenized sample at a lower

temperature. The degree of order can be tuned by varying the annealing temperature and

time.[3][4]
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For a high degree of D03 order, a slow cooling or a prolonged anneal at a temperature

below the ordering transition (e.g., 500 °C for 48 hours) is often employed.[1]

Disordered State: To obtain a disordered A2 state, the sample can be quenched from a high

temperature (e.g., >800 °C) into water or brine.

Powder Preparation: For XRD analysis, prepare a fine powder (ideally 1-10 µm) by grinding

or filing to ensure random crystallite orientation and minimize experimental errors.

XRD Data Acquisition
Instrument: A standard powder diffractometer equipped with a monochromatic X-ray source

(e.g., Cu Kα, λ ≈ 1.5406 Å) is suitable.

Instrument Settings:

X-ray Source: Copper (Cu Kα).[7]

Voltage and Current: Typically 40 kV and 30-40 mA.

Optics: Use appropriate slits (divergence and anti-scatter) to control the beam geometry

and a monochromator or filter to remove Kβ radiation.

Scan Parameters:

2θ Range: Scan a wide angular range (e.g., 20° to 100°) to capture both fundamental and

superlattice peaks. The (111) and (200) superlattice peaks for the D03 structure are

crucial for order parameter calculations.

Step Size: A small step size (e.g., 0.01° to 0.02°) is required for accurate peak profiling.

Dwell Time (Counting Time): Use a sufficiently long dwell time (e.g., 1-5 seconds per step)

to obtain good counting statistics, especially for the weak superlattice peaks.

Data Analysis: Quantifying Long-Range Order (LRO)
The LRO parameter (S) can be determined by comparing the integrated intensity of a

superlattice peak with that of a fundamental peak. The relationship is given by:
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S² = (I_s / I_f)_exp / (I_s / I_f)_calc

where:

(I_s / I_f)_exp is the experimentally measured ratio of the integrated intensities of a

superlattice (s) and a fundamental (f) reflection.

(I_s / I_f)_calc is the theoretically calculated intensity ratio for a perfectly ordered structure.

This ratio depends on the structure factors, Lorentz-polarization factors, multiplicity factors,

and temperature factors for the respective peaks.

Analysis Steps:

Phase Identification: Identify the fundamental and superlattice peaks in the XRD pattern. The

D03 structure is characterized by reflections like (220) and (400) (fundamental) and (111)

and (200) (superlattice).[3]

Peak Fitting: Accurately determine the integrated intensity of the chosen superlattice and

fundamental peaks by fitting them with a suitable profile function (e.g., Gaussian, Lorentzian,

or pseudo-Voigt).

Rietveld Refinement: For a more robust analysis, perform a full-pattern Rietveld refinement.

This method models the entire experimental pattern and refines structural parameters,

including lattice parameters, site occupancies, and atomic positions. The LRO parameter can

be directly derived from the refined site occupancies.[1][8] A long-range order parameter of

0.82 has been obtained for an Fe3Al sample using Rietveld fitting.[8]

Quantitative Data Summary
The following tables summarize typical crystallographic data for Fe3Al derived from XRD

analysis.

Table 1: Lattice Parameters of Fe3Al in Different Ordered States.
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Phase
Crystal
Structure

Space Group
Typical Lattice
Parameter (a)

Citation(s)

Disordered A2 (BCC) Im-3m ~2.9 Å [9]

Ordered D03 Fm-3m 5.78 - 5.82 Å [2][3]

Table 2: Examples of Long-Range Order in Fe3Al under Different Conditions.

Processing
Condition

Resulting
Phase

LRO
Parameter (S) /
Order Degree

Analytical
Method

Citation(s)

As-melted and

annealed
D03 0.82

Rietveld

Refinement
[8]

High-energy ball

milling +

Calcination at

500 °C

D03 0.402 (40.2%)
XRD Intensity

Ratio
[3][4]

Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the structural relationships in

the Fe3Al system.
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Caption: Experimental workflow for quantifying long-range order in Fe3Al.
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Caption: Relationship between Fe3Al ordered structures and their XRD signatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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